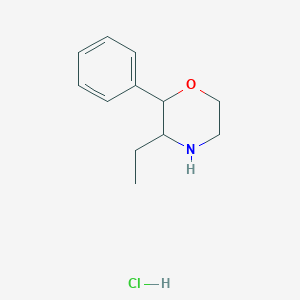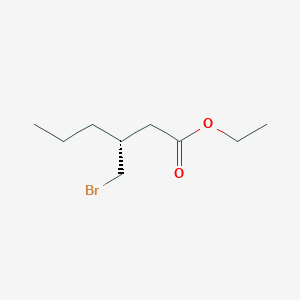
2-(吡咯啉-3-氧基)噻唑二盐酸盐
描述
“2-(Pyrrolidin-3-yloxy)thiazole dihydrochloride” is a chemical compound with the CAS Number: 1820618-32-3 . It has a molecular weight of 227.16 and its IUPAC name is 2-(pyrrolidin-3-yl)thiazole dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N2S.2ClH/c1-2-8-5-6(1)7-9-3-4-10-7;;/h3-4,6,8H,1-2,5H2;2*1H . This code represents the compound’s molecular structure, but a detailed analysis of the structure was not found in the search results.Physical and Chemical Properties Analysis
This compound is a solid . Other specific physical and chemical properties were not found in the search results.科学研究应用
化学合成和环加成:已经探索了2-(吡咯啉-3-氧基)噻唑二盐酸盐及相关化合物在化学合成中的作用。例如,已经研究了吡咯并[1,2-c]噻唑在环加成反应中的行为,根据反应的化合物作为硫代羰基亚胺或偶氮亚胺亚胺(Sutcliffe et al., 2000)。
抗菌和抗结核活性:已经进行了高度功能化的2-(吡咯啉-1-基)噻唑骨架的合成研究,展示了有趣的抗菌和抗结核活性。这突显了这些化合物的潜在药用应用(Belveren et al., 2017)。
抗微生物和抗氧化潜力:还进行了研究,评估了新的融合杂环基团作为吡唑并[3,4-d]噻唑衍生物的体外抗微生物潜力和抗氧化活性(Rizk et al., 2020)。
晶体学研究:对相关化合物的晶体学研究,如6-(4-氯苯基)-6a-硝基-6,6a,6b,7,9,11a-六氢螺[咯吩并[3′,4′:3,4]吡咯[1,2-c]噻唑-11,11′-吲哚[1,2-b]喹喔啉],提供了对分子结构和构象的见解,这对于理解它们的化学行为和潜在应用至关重要(Sivakumar et al., 2014)。
药理学应用:已经研究了这些化合物的药理学应用。例如,已经确定7-(脯氨醇-N-基)-2-苯基氨基噻唑并[5,4-d]嘧啶作为A2A腺苷受体的非核苷酸部分激动剂,表明了潜在的治疗用途(Bharate et al., 2016)。
抗惊厥剂:基于噻唑基的吡咯啉酮和异吲哚二酮已经合成并评估了它们的抗惊厥活性,突显了这些化合物的另一个药用应用(Ghabbour et al., 2015)。
连续流有机催化:与2-(吡咯啉-3-氧基)噻唑二盐酸盐密切相关的化合物5-(吡咯啉-2-基)四唑已经用于在环境友好条件下开发连续流醛缩反应(Bortolini et al., 2012)。
作用机制
Target of Action
Pyrrolidines and thiazoles are found in a variety of bioactive molecules, suggesting that they may interact with multiple targets. For example, some pyrrolidine-containing compounds are known to have antibacterial and antifungal activities .
Mode of Action
Many pyrrolidine and thiazole-containing compounds work by interacting with biological targets such as enzymes or receptors, leading to changes in cellular processes .
Biochemical Pathways
Without specific information on “2-(Pyrrolidin-3-yloxy)thiazole dihydrochloride”, it’s difficult to say which biochemical pathways it might affect. Compounds containing pyrrolidine and thiazole moieties have been found to affect a variety of biochemical pathways due to their potential interactions with multiple targets .
Result of Action
Based on the bioactivities of other pyrrolidine and thiazole-containing compounds, it could potentially have antibacterial, antifungal, or other bioactivities .
生化分析
Biochemical Properties
2-(Pyrrolidin-3-yloxy)thiazole dihydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with several enzymes, including kinases and phosphatases, which are crucial in regulating cellular signaling pathways. The compound binds to the active sites of these enzymes, either inhibiting or activating their functions, depending on the specific enzyme and the context of the reaction. Additionally, 2-(Pyrrolidin-3-yloxy)thiazole dihydrochloride has been shown to interact with various proteins, altering their conformation and, consequently, their activity .
Cellular Effects
The effects of 2-(Pyrrolidin-3-yloxy)thiazole dihydrochloride on cells are diverse and depend on the cell type and the concentration of the compoundFor instance, in certain cancer cell lines, 2-(Pyrrolidin-3-yloxy)thiazole dihydrochloride has been shown to inhibit cell proliferation by modulating the activity of key signaling molecules involved in cell cycle regulation . Furthermore, it can affect gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in cell growth and apoptosis .
Molecular Mechanism
At the molecular level, 2-(Pyrrolidin-3-yloxy)thiazole dihydrochloride exerts its effects through several mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors, which leads to changes in their activity. For example, the compound can inhibit the activity of certain kinases by binding to their ATP-binding sites, preventing the phosphorylation of downstream targets . Additionally, 2-(Pyrrolidin-3-yloxy)thiazole dihydrochloride can activate or inhibit transcription factors, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(Pyrrolidin-3-yloxy)thiazole dihydrochloride in laboratory settings are important factors that influence its effects over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as extreme pH or high temperatures . The long-term effects of 2-(Pyrrolidin-3-yloxy)thiazole dihydrochloride on cellular function have been observed in both in vitro and in vivo studies, with some studies indicating potential cumulative effects on cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of 2-(Pyrrolidin-3-yloxy)thiazole dihydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects, while at higher doses, it can exhibit significant biological activity. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response . Additionally, at very high doses, 2-(Pyrrolidin-3-yloxy)thiazole dihydrochloride can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity .
Metabolic Pathways
2-(Pyrrolidin-3-yloxy)thiazole dihydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, it can affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways, leading to changes in metabolite levels .
Transport and Distribution
The transport and distribution of 2-(Pyrrolidin-3-yloxy)thiazole dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity, with higher concentrations in certain organelles potentially leading to more pronounced effects .
Subcellular Localization
The subcellular localization of 2-(Pyrrolidin-3-yloxy)thiazole dihydrochloride is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism .
属性
IUPAC Name |
2-pyrrolidin-3-yloxy-1,3-thiazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS.2ClH/c1-2-8-5-6(1)10-7-9-3-4-11-7;;/h3-4,6,8H,1-2,5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLXGMMCUJOAET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NC=CS2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine](/img/structure/B1435473.png)
![(1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid](/img/structure/B1435474.png)




![5-Methyl-5-[(pyrrolidin-2-yl)methyl]imidazolidine-2,4-dione hydrochloride](/img/structure/B1435487.png)
![2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde](/img/structure/B1435489.png)






